molecular formula C9H4BrClO3 B13165199 7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid

Cat. No.: B13165199
M. Wt: 275.48 g/mol
InChI Key: UXOOKQNTEALTJT-UHFFFAOYSA-N
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Description

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid is a chemical compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid typically involves the bromination and chlorination of benzofuran derivatives. One common method involves the use of o-hydroxyacetophenones, which undergo etherification and dehydrative cyclization under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale chemical reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. For example, some benzofuran derivatives have been shown to bind strongly to serotonin receptors, influencing neurotransmission . The exact molecular targets and pathways for this compound are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid is a compound that has garnered attention in biological research due to its potential therapeutic applications. This compound belongs to the benzofuran class, which is known for various biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₉H₄BrClO₃
  • Molecular Weight : 275.48 g/mol
  • CAS Number : 1489133-32-5

The mechanism of action for this compound involves its interaction with various biological targets. It is believed to inhibit specific enzymes and receptors, which can modulate cellular pathways associated with disease processes. For instance, compounds with a benzofuran scaffold have shown the ability to inhibit cell proliferation in cancer models, suggesting potential anticancer activity .

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. A study highlighted that compounds derived from the benzofuran structure possess broad-spectrum activity against various pathogens, including bacteria and fungi . The specific activity of this compound has not been extensively detailed in literature; however, related compounds have demonstrated promising results:

CompoundMIC (µg/mL)Activity Type
Benzofuran derivative A8Antitubercular
Benzofuran derivative B2Antifungal
Benzofuran derivative C0.6Antimycobacterial

These findings suggest that structural modifications in benzofurans can lead to enhanced antimicrobial efficacy.

Case Studies

  • Antimicrobial Screening : A series of benzofuran derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, compounds with bromine and chlorine substitutions showed enhanced activity compared to unsubstituted analogs .
  • Anticancer Studies : In vitro assays demonstrated that a related benzofuran compound effectively inhibited cell proliferation in various cancer cell lines, supporting the hypothesis that similar compounds may possess anticancer properties .

Properties

Molecular Formula

C9H4BrClO3

Molecular Weight

275.48 g/mol

IUPAC Name

7-bromo-5-chloro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H4BrClO3/c10-7-2-4(11)1-5-6(9(12)13)3-14-8(5)7/h1-3H,(H,12,13)

InChI Key

UXOOKQNTEALTJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CO2)C(=O)O)Br)Cl

Origin of Product

United States

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